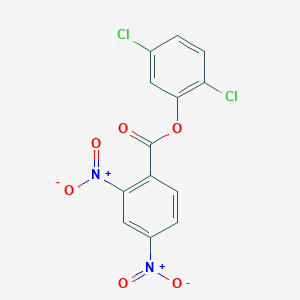

2,5-dichlorophenyl 2,4-dinitrobenzoate

Description

2,5-Dichlorophenyl 2,4-dinitrobenzoate is a substituted benzoate ester featuring a dichlorophenyl group at the 2,5-positions and a dinitro-substituted benzoate moiety at the 2,4-positions.

Properties

IUPAC Name |

(2,5-dichlorophenyl) 2,4-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2N2O6/c14-7-1-4-10(15)12(5-7)23-13(18)9-3-2-8(16(19)20)6-11(9)17(21)22/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDJKLWMESJHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichlorophenyl 2,4-dinitrobenzoate typically involves the esterification of 2,5-dichlorophenol with 2,4-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2,5-dichlorophenyl 2,4-dinitrobenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorophenol and 2,4-dinitrobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives.

Reduction: 2,5-dichloroaniline and 2,4-diaminobenzoate.

Hydrolysis: 2,5-dichlorophenol and 2,4-dinitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of dinitrobenzoates exhibit significant antimicrobial and anticancer activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and cancer cell lines. The presence of the dinitro group is believed to enhance the reactivity of these compounds, making them suitable candidates for further development as therapeutic agents .

Synthesis of Active Pharmaceutical Ingredients (APIs)

2,5-Dichlorophenyl 2,4-dinitrobenzoate can serve as an intermediate in the synthesis of various APIs. Its chlorinated aromatic structure allows for electrophilic substitutions that are crucial in creating complex pharmaceutical molecules. The compound's utility in synthesizing other biologically active compounds has been documented in several studies .

Agrochemical Applications

Herbicides and Pesticides

In agricultural chemistry, derivatives of dinitrobenzoates are often explored for their potential as herbicides and pesticides. The compound can be modified to enhance its efficacy against specific pests or weeds while minimizing environmental impact. Its role as a precursor in the synthesis of agrochemicals highlights its importance in sustainable agricultural practices .

Environmental Impact Studies

Research into the degradation pathways of chlorinated aromatic compounds like 2,5-dichlorophenyl 2,4-dinitrobenzoate is crucial for understanding their environmental fate. Studies have shown that microbial degradation can occur under specific conditions, which may inform the development of safer agrochemical products that break down more readily in the environment .

Material Science Applications

Polymer Chemistry

The compound's unique chemical structure makes it a candidate for use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as enhanced thermal stability or improved mechanical strength .

Nonlinear Optical Materials

Recent studies suggest that compounds containing dinitro groups can exhibit nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. Research into how these materials interact with light could lead to advancements in optical devices such as sensors and switches .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity | Pharmaceutical | Demonstrated efficacy against Gram-positive bacteria; potential for development into a new antibiotic agent. |

| Synthesis Pathway Optimization | Pharmaceutical | Improved methods for synthesizing APIs using 2,5-dichlorophenyl 2,4-dinitrobenzoate as an intermediate led to higher yields and reduced waste. |

| Environmental Degradation | Agrochemical | Identified microbial strains capable of degrading dinitrobenzoates, suggesting bioremediation strategies for contaminated sites. |

| Polymer Development | Material Science | Developed a new class of polymers incorporating dinitrobenzoate derivatives with enhanced thermal properties. |

Mechanism of Action

The mechanism of action of 2,5-dichlorophenyl 2,4-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. Additionally, the chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of 2,5-dichlorophenyl 2,4-dinitrobenzoate and its analogs:

*Inferred molecular formula based on structural analogs.

Reactivity and Stability

- Electron-Withdrawing Effects : The 2,4-dinitrobenzoate moiety in the target compound enhances electrophilicity, making it susceptible to nucleophilic substitution or reduction reactions. This contrasts with [(2,6-difluorophenyl)carbamoyl]methyl 2,4-dichlorobenzoate, where fluorine and carbamoyl groups moderate reactivity, favoring hydrogen bonding and biological interactions .

- Steric Hindrance : Methyl 2,4-dichloro-3,5-dinitrobenzoate exhibits steric hindrance due to adjacent nitro and chlorine groups, reducing its solubility in polar solvents. In contrast, the phenyl ester group in 2,5-dichlorophenyl 2,4-dinitrobenzoate may improve stability but decrease solubility compared to methyl esters.

Key Research Findings

Substituent Positioning: The 2,4-dinitro configuration in benzoates is critical for electrophilic reactivity but may reduce bioavailability compared to mono-nitro analogs .

Biological Specificity : Fluorine and carbamoyl groups enhance drug-like properties, whereas nitro groups favor industrial applications (e.g., explosives, dyes) .

Stability-Solubility Trade-off : Phenyl esters generally exhibit higher thermal stability but lower solubility than methyl esters, impacting formulation strategies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,5-dichlorophenyl 2,4-dinitrobenzoate?

- Methodological Answer : A common approach involves esterification under acidic catalysis. For example, dissolve 2,4-dinitrobenzoic acid in methanol with concentrated sulfuric acid (as a catalyst), followed by reflux for 4–6 hours. After quenching in ice water, the product is filtered, washed, and recrystallized from ethanol . Adjust stoichiometry based on substituent reactivity; electron-withdrawing groups (e.g., nitro, chloro) may require extended reaction times.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm aromatic substitution patterns (e.g., distinct splitting for 2,5-dichloro vs. 2,4-dinitro groups) .

- HPLC-MS : Detect impurities (e.g., unreacted starting materials) using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Compare observed values with literature data (e.g., differential scanning calorimetry for polymorph identification) .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Avoid moisture by using desiccants, as nitro groups are prone to hydrolysis. For long-term storage, consider argon purging to limit oxidative side reactions .

Advanced Research Questions

Q. How can synthesis yields be optimized for 2,5-dichlorophenyl 2,4-dinitrobenzoate under varying catalytic conditions?

- Methodological Answer : Perform a Design of Experiments (DoE) to test variables:

- Catalyst Type : Compare sulfuric acid vs. p-toluenesulfonic acid for esterification efficiency .

- Solvent System : Evaluate polar aprotic solvents (e.g., DMF) to enhance solubility of nitro-substituted intermediates .

- Temperature : Monitor reaction progress via TLC to identify optimal reflux duration and minimize side products.

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate findings using orthogonal assays:

- Inhibition Assays : Compare enzyme inhibition (e.g., esterases) under standardized pH and temperature conditions .

- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity measurements .

- Structural Analog Testing : Benchmark against 2,4-dichlorophenyl analogs to isolate substituent-specific effects .

Q. How can researchers detect trace byproducts or isomers formed during synthesis?

- Methodological Answer : Employ high-resolution techniques:

- GC-ECD/GC-MS : Separate volatile byproducts (e.g., methyl esters) with electron-capture detection for halogenated species .

- X-ray Crystallography : Resolve structural ambiguities in crystalline products, particularly isomerization at nitro group positions .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., 2,5-dichlorophenol-d3) to track reaction pathways and impurity origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.